1-Phenylpiperidin-4-amine

Description

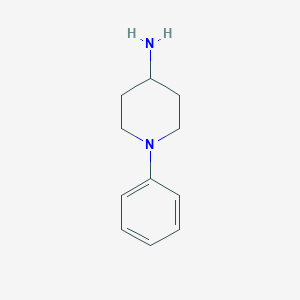

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJSOVLHTDPFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611287 | |

| Record name | 1-Phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63921-23-3 | |

| Record name | 1-Phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenylpiperidin-4-amine chemical properties and stability

An In-Depth Technical Guide to the Chemical Properties and Stability of 1-Phenylpiperidin-4-amine

Authored by a Senior Application Scientist

Introduction

1-Phenylpiperidin-4-amine, a piperidine derivative, is a significant chemical intermediate in the synthesis of various organic molecules, particularly in the realm of medicinal chemistry.[1][2] Its structural framework is a key building block for more complex compounds, including those with potential therapeutic applications such as analgesic and antipsychotic effects.[1] This guide provides a comprehensive overview of the core chemical properties and stability of 1-Phenylpiperidin-4-amine, offering critical insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

1-Phenylpiperidin-4-amine is an organic compound featuring a piperidine ring with a phenyl group attached to the nitrogen atom and an amine group at the 4-position.[1][3]

-

IUPAC Name: 1-phenylpiperidin-4-amine[3]

-

CAS Number: 63921-23-3[3]

-

Synonyms: 4-Amino-1-phenylpiperidine, 1-Phenyl-4-piperidinamine, (1-Phenylpiperidin-4-yl)amine[3]

Caption: Molecular Structure of 1-Phenylpiperidin-4-amine

Physicochemical Properties

A summary of the key physicochemical properties of 1-Phenylpiperidin-4-amine is presented below. This data is essential for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Weight | 176.26 g/mol | [1][3][4] |

| Appearance | Typically a white to off-white crystalline solid | [1] |

| Solubility | Soluble in organic solvents such as ethanol and methanol; limited solubility in water. | [1][2] |

| XLogP3 | 2.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Chemical Stability and Storage

Stability: 1-Phenylpiperidin-4-amine is generally stable under normal laboratory conditions.[1] However, it should be stored away from strong oxidizing agents, as these can lead to the formation of N-oxides or other oxidized derivatives.[1] The presence of the amine functional group makes the compound basic, and it will react with acids to form salts.[1][2]

The dihydrochloride salt of this compound is also available and demonstrates enhanced solubility.[5] This salt form is reported to be stable for at least five years when stored properly.[6]

Storage Recommendations: To ensure the integrity of the compound, the following storage conditions are recommended:

-

Container: Store in a tightly sealed container.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

-

Temperature: Store in a cool, dry place away from direct sunlight.

-

Incompatibilities: Keep away from strong oxidizing agents and acids.

Reactivity Profile

1-Phenylpiperidin-4-amine undergoes typical reactions characteristic of both secondary and primary amines. Understanding its reactivity is crucial for its application in multi-step syntheses.

Caption: General Reactivity Pathways

-

Salt Formation: Due to its basic nature, it readily reacts with acids to form the corresponding ammonium salts.[1] The dihydrochloride salt is a common form used in research.[5][7]

-

Acylation and Alkylation: The primary amine group is susceptible to acylation and alkylation reactions, which are fundamental for building more complex molecular structures.[2]

-

Oxidation: The compound can be oxidized by agents like hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides or other oxidized derivatives.[1]

-

Reduction: It can undergo reduction to yield different amine derivatives.[1]

-

Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring.[1]

Synthesis Overview

The synthesis of 1-Phenylpiperidin-4-amine is most commonly achieved through the reductive amination of 4-piperidone with aniline.[1] This method is efficient and widely used in both laboratory and industrial settings.[1]

Caption: Simplified Synthesis Workflow

Experimental Protocol: Reductive Amination

-

Reactant Preparation: Dissolve 4-piperidone and aniline in a suitable solvent, such as methanol or ethanol.[1]

-

Reaction: Add a reducing agent, such as sodium borohydride or hydrogen gas with a palladium on carbon catalyst.[1]

-

Conditions: The reaction is typically conducted at room temperature or with gentle heating.[1]

-

Workup: After the reaction is complete, the mixture is worked up to remove the catalyst and solvent.

-

Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain high-purity 1-Phenylpiperidin-4-amine.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Phenylpiperidin-4-amine is associated with the following hazards:[3]

-

Acute Toxicity (Oral): Harmful if swallowed.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

-

Acute Toxicity (Inhalation): Harmful if inhaled.[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Applications in Research

1-Phenylpiperidin-4-amine serves as a crucial intermediate in the synthesis of fentanyl and its analogs.[8] It is a key precursor in what is known as the Gupta method for fentanyl synthesis.[8] Its unique structure also makes it a valuable scaffold in the development of other neurologically active compounds.[1]

References

- EvitaChem. (n.d.). Buy 1-Phenylpiperidin-4-amine acetate (EVT-3944755).

- PubChem. (n.d.). 1-Phenylpiperidin-4-amine.

- Benchchem. (n.d.). Synthesis routes of 1-Phenylpiperidin-4-amine.

- Smolecule. (n.d.). Buy N-phenylpiperidin-4-amine dihydrochloride | 99918-43-1.

- CymitQuimica. (n.d.). CAS 23056-29-3: N-Phenyl-4-piperidinamine.

- Cayman Chemical. (n.d.). 4-Anilinopiperidine (hydrochloride) (CAS 99918-43-1).

- PubChem. (n.d.). N-Phenylpiperidin-4-amine dihydrochloride.

- Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.

Sources

- 1. Buy 1-Phenylpiperidin-4-amine acetate (EVT-3944755) [evitachem.com]

- 2. CAS 23056-29-3: N-Phenyl-4-piperidinamine | CymitQuimica [cymitquimica.com]

- 3. 1-Phenylpiperidin-4-amine | C11H16N2 | CID 21193347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Buy N-phenylpiperidin-4-amine dihydrochloride | 99918-43-1 [smolecule.com]

- 6. caymanchem.com [caymanchem.com]

- 7. N-Phenylpiperidin-4-amine dihydrochloride | C11H18Cl2N2 | CID 45791702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

1-Phenylpiperidin-4-amine synthesis from 4-piperidone and aniline

An In-depth Technical Guide to the Synthesis of 1-Phenylpiperidin-4-amine from 4-Piperidone and Aniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Phenylpiperidin-4-amine (also known as 4-anilinopiperidine, 4-AP), a critical intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the reductive amination of a protected 4-piperidone derivative with aniline. This document delves into the reaction mechanism, provides a field-tested experimental protocol, discusses process optimization, and outlines essential safety and regulatory considerations. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Importance

1-Phenylpiperidin-4-amine is a key building block in medicinal chemistry, most notably as a direct precursor to the potent synthetic opioid analgesic, fentanyl, and its numerous analogues.[1][2] The robust and efficient synthesis of this intermediate is therefore of significant interest. The most prevalent and effective method for its preparation is the reductive amination of a 4-piperidone core with aniline.[1]

However, the direct reaction between 4-piperidone and aniline is complicated by the presence of the secondary amine within the piperidone ring, which can lead to self-condensation and other side reactions.[2] To ensure selectivity and high yields, a common and highly effective strategy involves the use of an N-protected 4-piperidone, such as N-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) protecting group effectively shields the ring nitrogen, directing the amination exclusively to the C4 carbonyl position. This protecting group can be easily removed in a subsequent step under acidic conditions to yield the desired product.[2][3]

This guide will focus on this two-step, one-pot strategic approach, which represents a reliable and scalable method for producing high-purity 1-Phenylpiperidin-4-amine.

The Chemistry of Reductive Amination

Reductive amination is a cornerstone reaction in organic synthesis for forming carbon-nitrogen bonds. It transforms a carbonyl group into an amine via an imine or iminium ion intermediate. The overall process can be dissected into two distinct mechanistic stages:

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine (aniline) on the carbonyl carbon of the ketone (N-Boc-4-piperidone). This forms a carbinolamine intermediate. In the presence of a mild acid catalyst, such as acetic acid, the carbinolamine dehydrates to form a more stable iminium ion. The acid serves to protonate the hydroxyl group of the carbinolamine, turning it into a good leaving group (water).[4]

-

Reduction: The intermediate iminium ion is then reduced in situ by a hydride-donating reagent to form the final amine product.

Causality in Reagent Selection: The Superiority of Sodium Triacetoxyborohydride (STAB)

The choice of reducing agent is critical for the success of a one-pot reductive amination. While several hydride reagents exist, Sodium Triacetoxyborohydride, NaBH(OAc)₃ (STAB), is exceptionally well-suited for this transformation for several key reasons:

-

Mild and Selective Nature: STAB is a less reactive reducing agent compared to sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).[5] The electron-withdrawing effects of the three acetoxy groups stabilize the boron-hydrogen bond, making it a milder hydride donor.[4] This is advantageous because it will not readily reduce the starting ketone but is highly effective at reducing the protonated iminium ion intermediate.[5][6] This chemoselectivity allows for the reaction to be carried out in a single pot by mixing the ketone, amine, and reducing agent together from the start.[4]

-

Non-Toxicity: Unlike sodium cyanoborohydride, STAB does not release toxic cyanide gas upon acidification.

-

Efficiency in Weakly Acidic Media: The reaction is often catalyzed by a stoichiometric amount of acetic acid to facilitate iminium ion formation. STAB performs optimally under these mildly acidic conditions, where the rate of iminium ion reduction is much faster than the reduction of the ketone.[4]

Experimental Protocol: A Validated Two-Step Synthesis

The following protocol details the synthesis of 1-Phenylpiperidin-4-amine starting from N-Boc-4-piperidone. This procedure is adapted from established methodologies and is designed to be a self-validating system for achieving high yield and purity.[3][7]

Part A: Reductive Amination of N-Boc-4-piperidone

This step focuses on the formation of the protected intermediate, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Table 1: Reagent Quantities for Reductive Amination

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| N-Boc-4-piperidone | 199.25 | 1.0 | 2.00 g (10.04 mmol) |

| Aniline | 93.13 | 1.1 | 1.03 g (11.04 mmol) |

| Acetic Acid | 60.05 | 1.0 | 0.60 g (10.04 mmol) |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 3.19 g (15.06 mmol) |

| Dichloromethane (DCM) | - | - | ~13 mL |

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol).[3]

-

Solvent Addition: Dissolve the components in dichloromethane (~13 mL).[3]

-

Cooling: Cool the reaction mixture in an ice bath. This is done to control the initial exotherm upon addition of the reducing agent.

-

Addition of Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol) portion-wise to the cooled, stirring solution.[3] Adding the reagent in portions helps to manage the reaction rate and temperature.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 16 hours (or overnight) to ensure completion.[3]

-

Workup - Quenching: Carefully dilute the reaction mixture with 15 mL of aqueous 2M NaOH solution and stir vigorously for 1 hour.[3] This step quenches any remaining STAB and acetic acid and deprotonates the product amine, making it soluble in the organic phase.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of dichloromethane.[3]

-

Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude tert-butyl 4-(phenylamino)piperidine-1-carboxylate. This intermediate is often of sufficient purity to proceed directly to the next step.

Part B: Boc Deprotection

This step removes the Boc protecting group to yield the final target compound.

Step-by-Step Methodology:

-

Acidic Cleavage: Dissolve the crude intermediate from Part A in a solution of 4M HCl in 1,4-dioxane.[3] Trifluoroacetic acid (TFA) in dichloromethane is also an effective alternative.[7]

-

Reaction: Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Workup - Neutralization: Make the solution basic (pH > 8) by the slow addition of 2M aqueous NaOH.[3]

-

Workup - Extraction: Extract the product from the aqueous solution three times with dichloromethane.

-

Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude 1-Phenylpiperidin-4-amine can be further purified by recrystallization or column chromatography if necessary.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the two-step synthesis.

Caption: Synthetic pathway for 1-Phenylpiperidin-4-amine.

Process Optimization and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield in Step 1 | Incomplete imine formation. | Ensure anhydrous conditions, as water can inhibit this step. Consider adding molecular sieves.[8] |

| Inefficient reduction. | Ensure the STAB is fresh and has been stored properly to avoid degradation from moisture. | |

| Side Product Formation | Reduction of the starting ketone to an alcohol. | This is unlikely with STAB but can occur with stronger reducing agents. If observed, it confirms the superiority of STAB's selectivity.[6] |

| Incomplete Deprotection | Insufficient acid or reaction time. | Increase the reaction time or the equivalents of acid. Monitor progress carefully by TLC to avoid degradation of the product. |

| Difficult Product Isolation | Product remains in the aqueous layer during basic workup. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the amine, which increases its solubility in organic solvents.[8] |

Safety and Regulatory Considerations

Chemical Hazards:

-

4-Piperidone and its derivatives: These are key precursors in the synthesis of fentanyl. As such, they are highly regulated. In the United States, 4-piperidone is designated as a List I chemical by the Drug Enforcement Administration (DEA), subjecting it to stringent regulatory controls.[9][10][11] All handlers must comply with registration, record-keeping, and reporting requirements.[10]

-

Aniline: Aniline is toxic, a suspected carcinogen, and readily absorbed through the skin. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Sodium Triacetoxyborohydride (STAB): STAB is water-sensitive and will release flammable hydrogen gas upon contact with water. It is also a respiratory irritant.[12]

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations should be performed within a fume hood.

Procedural Safety:

-

Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.

-

Perform all manipulations of reagents and the reaction itself in a certified chemical fume hood to avoid inhalation of vapors.

-

The quenching of the reaction with a basic solution should be done slowly and carefully to control any potential effervescence or exotherm.

Conclusion

The synthesis of 1-Phenylpiperidin-4-amine via reductive amination of N-Boc-4-piperidone with aniline is a robust and highly efficient method. The strategic use of a protecting group ensures high selectivity, while the choice of Sodium Triacetoxyborohydride as the reducing agent provides a mild, safe, and effective means of converting the intermediate iminium ion to the desired product. By following the detailed protocol and adhering to the safety and regulatory guidelines outlined in this document, researchers and drug development professionals can reliably produce this critical chemical intermediate for further synthetic applications.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

-

Wikipedia. Sodium triacetoxyborohydride. [Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]

-

Valdez, C. A., Leif, R. N., & Mayer, B. P. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

-

Mondal, S., & Jana, G. K. (2018). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 11(4), 864. [Link]

-

Semantic Scholar. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. [Link]

-

ResearchGate. A Convenient One-Pot Synthesis of Fentanyl. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

- Google Patents.

- Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

-

Mendeley. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

- Google Patents.

-

Federal Register. Designation of 4-Piperidone as a List I Chemical. [Link]

-

ResearchGate. How to remove excess 4-amino piperidine from reaction medium? [Link]

-

Regulations.gov. Designation of a List I Chemical: 4-Piperidone. [Link]

-

Regulations.gov. Designation of 4-Piperidone as a List I Chemical. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

- 10. regulations.gov [regulations.gov]

- 11. regulations.gov [regulations.gov]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Spectroscopic Data of 1-Phenylpiperidin-4-amine: An In-depth Technical Guide

Introduction

1-Phenylpiperidin-4-amine is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly as a precursor to potent analgesics.[1][2] Its molecular structure, comprising a phenyl group attached to a piperidine ring bearing a primary amine, gives rise to a unique spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for researchers in drug discovery and development for unequivocal identification, purity assessment, and structural elucidation of its derivatives. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 1-Phenylpiperidin-4-amine, grounded in established spectroscopic principles and supported by data from reputable sources.

Molecular Structure and Spectroscopic Overview

The structural features of 1-Phenylpiperidin-4-amine dictate its interaction with various spectroscopic techniques. The molecule possesses a rigid piperidine ring, a freely rotating phenyl group, and a primary amine, all of which contribute distinct signals in NMR, IR, and MS analyses.

Molecular Formula: C₁₁H₁₆N₂[3]

Molecular Weight: 176.26 g/mol [3]

IUPAC Name: 1-phenylpiperidin-4-amine[3]

CAS Number: 63921-23-3[4]

Caption: Molecular structure of 1-Phenylpiperidin-4-amine with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The choice of solvent is critical for NMR analysis; deuterated chloroform (CDCl₃) is a common choice for small organic molecules like 1-Phenylpiperidin-4-amine due to its excellent solubilizing properties and the single, easily identifiable residual solvent peak.[5]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The following table summarizes the expected chemical shifts and multiplicities for the protons in 1-Phenylpiperidin-4-amine, based on data from analogous structures and general principles of NMR spectroscopy.[6][7][8]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C2', C6'-H) | ~6.8 - 7.0 | Doublet | 2H |

| Aromatic (C3', C5'-H) | ~7.2 - 7.4 | Triplet | 2H |

| Aromatic (C4'-H) | ~6.7 - 6.9 | Triplet | 1H |

| Piperidine (C2, C6-H) | ~3.6 - 3.8 | Multiplet | 4H |

| Piperidine (C3, C5-H) | ~1.8 - 2.0 (axial) | Multiplet | 2H |

| ~2.1 - 2.3 (equatorial) | Multiplet | 2H | |

| Piperidine (C4-H) | ~2.9 - 3.1 | Multiplet | 1H |

| Amine (NH₂) | ~1.5 - 2.5 (broad) | Singlet (broad) | 2H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.

The protons on the phenyl ring exhibit characteristic splitting patterns. The protons ortho to the nitrogen (C2'-H and C6'-H) are expected to be the most shielded due to the electron-donating effect of the nitrogen atom. The amine protons often appear as a broad singlet and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The following table provides an estimation of the ¹³C chemical shifts for 1-Phenylpiperidin-4-amine.[9]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic (C1') | ~150 - 152 |

| Aromatic (C2', C6') | ~116 - 118 |

| Aromatic (C3', C5') | ~129 - 130 |

| Aromatic (C4') | ~119 - 121 |

| Piperidine (C2, C6) | ~50 - 52 |

| Piperidine (C3, C5) | ~33 - 35 |

| Piperidine (C4) | ~48 - 50 |

The carbon atom attached to the nitrogen of the phenyl ring (C1') is significantly deshielded. The carbons of the piperidine ring appear in the aliphatic region of the spectrum. The symmetry of the molecule results in fewer signals than the total number of carbon atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-Phenylpiperidin-4-amine, as provided by the NIST WebBook, displays several characteristic absorption bands.[4] The analysis is typically performed on a neat sample or as a KBr pellet.[10][11]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 - 3500 | N-H stretch (asymmetric and symmetric) | Primary Amine (NH₂) |

| 3000 - 3100 | C-H stretch (aromatic) | Phenyl group |

| 2800 - 3000 | C-H stretch (aliphatic) | Piperidine ring |

| ~1600 | C=C stretch (aromatic) | Phenyl group |

| ~1500 | N-H bend (scissoring) | Primary Amine (NH₂) |

| 1250 - 1350 | C-N stretch (aromatic amine) | Phenyl-N |

| 1000 - 1250 | C-N stretch (aliphatic amine) | Piperidine-N |

The presence of two distinct peaks in the 3350-3500 cm⁻¹ region is a hallmark of a primary amine. The various C-H and C-C stretching and bending vibrations of the phenyl and piperidine rings contribute to the complex fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for the analysis of relatively small and volatile molecules like 1-Phenylpiperidin-4-amine, as it induces characteristic fragmentation.[4]

The mass spectrum of N-Phenyl-4-piperidinamine from the NIST WebBook shows a molecular ion peak (M⁺) at m/z 176, which corresponds to the molecular weight of the compound.[4] The fragmentation pattern is consistent with the structure and is dominated by cleavages adjacent to the nitrogen atoms.

Key Fragment Ions:

| m/z | Proposed Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 119 | [M - C₄H₉N]⁺ (Loss of the piperidine ring fragment) |

| 92 | [C₆H₅NH]⁺ (Anilinium radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

digraph "1_Phenylpiperidin_4_amine_Fragmentation" { rankdir=LR; node [shape=box, style=rounded]; mol [label="[C₁₁H₁₆N₂]⁺˙\nm/z = 176"]; frag1 [label="[C₆H₅NHCH(CH₂)₂]⁺\nm/z = 119"]; frag2 [label="[C₆H₅NH]⁺˙\nm/z = 92"]; frag3 [label="[C₆H₅]⁺\nm/z = 77"];

mol -> frag1 [label=" - C₄H₉N"]; frag1 -> frag2 [label=" - C₂H₃"]; frag2 -> frag3 [label=" - NH"]; }

Caption: Proposed Electron Ionization (EI) fragmentation pathway for 1-Phenylpiperidin-4-amine.

The fragmentation is initiated by the loss of an electron from one of the nitrogen atoms. The subsequent cleavage of the C-C bonds of the piperidine ring leads to the formation of the observed fragment ions. The stability of the anilinium and phenyl cations contributes to their significant abundance in the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unequivocal identification of 1-Phenylpiperidin-4-amine. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. For researchers and scientists in the pharmaceutical industry, a thorough understanding of these spectroscopic features is essential for quality control, reaction monitoring, and the development of novel therapeutics based on this important chemical scaffold.

References

- Casy, A. F., & Parfitt, R. T. (1986). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. In Opioid Analgesics: Chemistry and Receptors (pp. 305-343). Springer, Boston, MA.

- Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C

-

NIST. (n.d.). N-Phenyl-4-piperidinamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Anilinopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,1-Diphenethyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Dalton Transactions.

- MDPI. (2022).

- MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics, 2(1), 38-48.

-

precisionFDA. (n.d.). 4-ANILINOPIPERIDINE. Retrieved from [Link]

- Journal of the Chemical Society (Resumed). (1950). 180. Preparation and dinitration of 1-phenylpiperidine. Journal of the Chemical Society (Resumed), 1392-1395.

- The Essential Role of 1-Phenylpiperidine in Modern Pharmaceutical Synthesis. (2023, December 17).

- Pain Physician. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S21-S32.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Semantic Scholar. (1986). Fentanyl and the 4-Anilinopiperidine Group of Analgesics.

- Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.

- Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia.

- SINTEF Blog. (2021, April 11). FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant.

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

- e-Publications@Marquette. (2004).

- Semantic Scholar. (2004).

Sources

- 1. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]

- 2. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 3. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Phenyl-4-piperidinamine [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. – SINTEF Blog [blog.sintef.com]

The CNS Mechanism of Action of 1-Phenylpiperidin-4-amine and its Analogs: A Technical Guide for Researchers

Introduction: The 4-Anilinopiperidine Scaffold - A Cornerstone of CNS Drug Discovery

The 1-phenylpiperidin-4-amine core, and more broadly the 4-anilinopiperidine scaffold, represents a privileged structure in medicinal chemistry, particularly in the development of centrally acting agents. While 1-phenylpiperidin-4-amine itself is primarily recognized as a crucial synthetic precursor, its structural framework is the foundation for a class of highly potent analgesics, most notably fentanyl and its numerous derivatives.[1][2] Understanding the mechanism of action of this chemical class is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.

This technical guide provides an in-depth exploration of the CNS mechanism of action of compounds derived from the 1-phenylpiperidin-4-amine core. We will dissect the molecular interactions, downstream signaling cascades, and key structure-activity relationships that govern their profound pharmacological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of CNS pharmacology and the pursuit of next-generation neurological therapies.

Primary Molecular Target: The μ-Opioid Receptor (MOR)

The overwhelming body of evidence points to the μ-opioid receptor (MOR), a Class A G-protein coupled receptor (GPCR), as the primary molecular target for the CNS effects of potent 4-anilinopiperidine derivatives.[3][4] These compounds, particularly those appropriately substituted, act as high-affinity agonists at the MOR.

The 4-anilinopiperidine core itself serves as the foundational pharmacophore. However, its intrinsic affinity for the MOR is relatively low. The remarkable potency of this class arises from specific chemical modifications at two key positions, as exemplified by the structure of fentanyl:

-

The Piperidine Nitrogen (N1): Substitution with a phenethyl group is a critical determinant for high-affinity binding and potent agonism. Removal of this group, or substitution with smaller alkyl groups, significantly diminishes binding affinity at the MOR.[3][5]

-

The Anilino Nitrogen: Acylation with a propanamide group is essential for the profound analgesic activity observed with fentanyl and its analogs.

The interaction with the MOR is highly stereospecific. The binding pocket of the MOR accommodates the 4-anilinopiperidine scaffold through specific molecular interactions, including a crucial salt bridge between the protonated piperidine nitrogen of the ligand and a conserved aspartate residue (Asp147) in the receptor.[5] Aromatic stacking interactions between the N-phenethyl group and tryptophan (Trp293) and histidine (His297) residues further stabilize the ligand-receptor complex.[5]

Quantitative Pharmacology of Representative Analogs

While direct binding data for the unsubstituted 1-phenylpiperidin-4-amine is not extensively reported in the literature, the affinity and potency of its derivatives underscore the importance of the scaffold. The following table summarizes binding affinities (Ki) and in vivo analgesic potencies (ED50) for fentanyl and other key analogs, illustrating the potent MOR agonism achieved through chemical elaboration of the core structure.

| Compound | μ-Opioid Receptor Binding Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg, Mouse Hot Plate) |

| Fentanyl | ~1.35[3] | ~0.01[3] |

| Sufentanil | ~0.14[6] | - |

| Carfentanil | ~0.22[3] | - |

| Ohmefentanyl Isomer (3R,4S,2'S) | - | 0.00106[7] |

| Alfentanil | - | Relative potency to morphine: ~1[8] |

Note: Ki and ED50 values can vary between studies based on experimental conditions. The data presented are representative values from the cited literature.

Downstream Signaling Pathways: A Dichotomy of G-Protein and β-Arrestin Recruitment

Upon agonist binding, the MOR undergoes a conformational change that initiates intracellular signaling cascades. The primary mechanism involves the activation of heterotrimeric Gi/o proteins. However, a parallel pathway involving β-arrestin recruitment also plays a critical role, particularly in mediating some of the adverse effects associated with opioid use.

G-Protein Dependent Signaling Pathway

The canonical signaling pathway for MOR-mediated analgesia is through the activation of inhibitory Gi/o proteins. This cascade involves several key downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

-

The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.

-

The net effect of these actions is a reduction in neuronal excitability and the inhibition of neurotransmitter release from presynaptic terminals, particularly in pain-processing pathways in the spinal cord and brain.

β-Arrestin Mediated Signaling

In addition to G-protein signaling, agonist-bound MOR can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (primarily β-arrestin 2). The recruitment of β-arrestin can lead to:

-

Receptor Desensitization and Internalization: β-arrestin binding uncouples the receptor from G-proteins and targets it for endocytosis, leading to a dampening of the signal.

-

Initiation of G-Protein Independent Signaling: β-arrestin can act as a scaffold for other signaling molecules, such as mitogen-activated protein kinases (MAPKs), initiating a separate wave of signaling.

The β-arrestin pathway has been implicated in the development of tolerance and some of the adverse effects of opioids, such as respiratory depression. The concept of "biased agonism," where a ligand preferentially activates either the G-protein or β-arrestin pathway, is a major focus of current opioid research.

Experimental Methodologies for Characterizing Mechanism of Action

A multi-faceted experimental approach is required to fully elucidate the mechanism of action of 1-phenylpiperidin-4-amine analogs. This typically involves a combination of in vitro binding and functional assays, followed by in vivo behavioral studies.

Protocol 1: Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.

Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]-DAMGO) from the MOR in a preparation of cell membranes expressing the receptor.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human MOR.

-

Radioligand: [³H]-DAMGO.

-

Test compound (unlabeled).

-

Non-specific binding control: Naloxone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus with glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine in the specified order:

-

Assay Buffer.

-

Test compound at various concentrations (typically a 10-point dilution series).

-

[³H]-DAMGO at a concentration near its Kd (e.g., 1 nM).

-

Cell membrane preparation (10-20 µg protein).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add 10 µM naloxone instead of the test compound.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To measure the ability of a test compound to activate G-protein signaling through the MOR.

Principle: Agonist binding to the MOR facilitates the exchange of GDP for GTP on the Gαi subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the membrane upon receptor activation. The amount of incorporated radioactivity is a direct measure of G-protein activation.

Materials:

-

Cell membranes expressing MOR.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (agonist).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

Procedure:

-

Pre-incubation: Incubate cell membranes with the test compound at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP (typically 10-30 µM).

-

Initiate Reaction: Add [³⁵S]GTPγS (typically 0.05-0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Termination and Filtration: Stop the reaction and harvest the membranes by rapid filtration as described in the binding assay protocol.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the log concentration of the test compound.

-

Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve using non-linear regression.

-

Conclusion and Future Directions

The 1-phenylpiperidin-4-amine scaffold is a cornerstone of modern opioid pharmacology. Its mechanism of action in the CNS is primarily mediated through agonism at the μ-opioid receptor, leading to the activation of Gi/o protein signaling pathways that ultimately produce profound analgesia. The functional consequences of MOR activation are complex, involving a delicate balance between G-protein and β-arrestin-mediated signaling.

For researchers in the field, a thorough characterization of novel analogs using a suite of in vitro and in vivo assays is essential. Understanding the structure-activity relationships that govern not only binding affinity but also functional selectivity (biased agonism) will be the key to developing the next generation of CNS therapeutics. The pursuit of ligands that are highly biased towards G-protein signaling holds the promise of retaining the powerful analgesic effects of this chemical class while mitigating the serious adverse effects that have been linked to the β-arrestin pathway. This continues to be a highly active and promising area of drug discovery.

References

-

Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. (n.d.). PubMed. [Link]

-

Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat. (1986). Anesthesiology, 64(1), 54–66. [Link]

-

Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Regulatory Toxicology and Pharmacology, 59(3), 385–390. [Link]

-

How μ-Opioid Receptor Recognizes Fentanyl. (2018). Journal of Chemical Information and Modeling, 58(8), 1553–1560. [Link]

-

4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. (n.d.). PubMed. [Link]

-

Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLOS ONE, 13(5), e0197734. [Link]

-

Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLOS ONE, 13(5), e0197734. [Link]

-

21st Century Drug Trafficking: “Manufacturing Advisory” on Fentanyl and Other Synthetic Opioids (Tab A). (2019). U.S. Department of State. [Link]

-

4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. (1974). Journal of Medicinal Chemistry, 17(10), 1124-1125. [Link]

-

News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. (2022). UNODC. [Link]

-

Opioid receptor binding affinities and selectivities at MOP, DOP and... (n.d.). ResearchGate. [Link]

-

Opioid receptor binding affinity (K i ) and antagonistic potency (K i )... (n.d.). ResearchGate. [Link]

-

Fentanyl and the 4-Anilinopiperidine Group of Analgesics. (1986). In A. F. Casy & R. T. Parfitt (Eds.), Opioid Analgesics (pp. 299-342). Springer US. [Link]

-

Analgesic activity and pharmacological characterization of N-[1-phenylpyrazol-3-yl]-N-[1-(2-phenethyl)-4-piperidyl] propenamide, a new opioid agonist acting peripherally. (2007). European Journal of Pharmacology, 572(2-3), 127–137. [Link]

-

Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (n.d.). PubMed. [Link]

-

Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Regulatory Toxicology and Pharmacology, 59(3), 385–390. [Link]

Sources

- 1. state.gov [state.gov]

- 2. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]

- 5. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 1-Phenylpiperidin-4-amine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-phenylpiperidin-4-amine, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development, this document is structured to provide researchers, scientists, and formulation experts with both theoretical understanding and practical, field-proven methodologies for determining and interpreting the solubility of this compound. We will delve into the physicochemical properties that govern its solubility, present a robust protocol for solubility determination, and detail the analytical techniques required for accurate quantification.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as 1-phenylpiperidin-4-amine, is a cornerstone of successful drug development.[1][2] Poor solubility can lead to a cascade of challenges, including unreliable results in in-vitro assays, diminished bioavailability, and underestimated toxicity, ultimately increasing development costs and the likelihood of late-stage failure.[1][2] Understanding the solubility of 1-phenylpiperidin-4-amine in various organic solvents is paramount for designing efficient synthesis and purification strategies, as well as for the development of stable and effective formulations.

Physicochemical Properties of 1-Phenylpiperidin-4-amine

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. 1-Phenylpiperidin-4-amine is an organic compound featuring a piperidine ring with a phenyl group attached to the nitrogen atom and an amine group at the 4-position.[3][4] These structural features dictate its polarity, hydrogen bonding capabilities, and ultimately its interaction with different solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | [5][6] |

| Molecular Weight | 176.26 g/mol | [5][6] |

| Appearance | Typically a white to off-white crystalline solid | [3][7] |

| Boiling Point (Predicted) | 312.0 ± 35.0 °C | [7][8] |

| pKa (Predicted) | 9.83 ± 0.10 | [8] |

| LogP (Octanol/Water Partition Coefficient, Calculated) | 1.851 | [9] |

The presence of the amine groups makes the molecule basic and capable of acting as a hydrogen bond donor, while the phenyl group and the piperidine ring contribute to its lipophilicity. The calculated LogP value of 1.851 suggests a moderate lipophilicity, indicating that it will likely have appreciable solubility in a range of organic solvents.[9]

Experimental Determination of Thermodynamic Solubility

While kinetic solubility assays are useful for high-throughput screening in early drug discovery, determining the thermodynamic (or equilibrium) solubility is crucial for lead optimization and formulation development.[1][2] The saturation shake-flask method is widely regarded as the "gold standard" for its reliability in measuring thermodynamic solubility.[10][11]

The Shake-Flask Method: A Validated Protocol

The underlying principle of the shake-flask method is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Experimental Workflow:

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Buy 1-Phenylpiperidin-4-amine acetate (EVT-3944755) [evitachem.com]

- 4. CAS 23056-29-3: N-Phenyl-4-piperidinamine | CymitQuimica [cymitquimica.com]

- 5. 1-Phenylpiperidin-4-amine | C11H16N2 | CID 21193347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Phenyl-4-piperidinamine [webbook.nist.gov]

- 7. N-phenylpiperidin-4-amine CAS#: 23056-29-3 [m.chemicalbook.com]

- 8. N-phenylpiperidin-4-amine | 23056-29-3 [chemicalbook.com]

- 9. N-Phenyl-4-piperidinamine (CAS 23056-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

Unlocking the Therapeutic Potential of the 1-Phenylpiperidin-4-amine Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-phenylpiperidin-4-amine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active agents.[1][2] Its six-membered heterocyclic piperidine ring, combined with a phenyl group, provides a versatile framework that can be readily modified to interact with a diverse range of biological targets.[1] This guide offers an in-depth exploration of the synthesis, mechanism of action, and promising therapeutic applications of derivatives built upon this remarkable chemical entity, providing field-proven insights for drug discovery and development professionals.

The Analgesic Powerhouse: A Legacy in Pain Management

The most established therapeutic application of phenylpiperidine derivatives lies in the field of analgesia. This class of compounds includes some of the most potent synthetic opioids used in medicine today.[3][4]

Mechanism of Action: Mu-Opioid Receptor Agonism

The primary mechanism for the analgesic effects of these derivatives is their action as agonists at the mu-opioid receptor.[3][4] Binding to these receptors, which are located at the dorsal horn of the spinal cord and in the rostral ventral medulla, inhibits the ascending pain pathways.[3][4] This action increases the patient's pain threshold, producing profound analgesic and sedative effects.[3][4] The prototypical example of this class is Fentanyl, a second-generation synthetic opioid developed from the phenylpiperidine series, which has been a cornerstone of anesthesia and pain management since its introduction in the 1960s.[3][4]

Structure-Activity Relationship (SAR) for Analgesic Potency

Decades of research have illuminated the key structural features that govern the analgesic potency of these derivatives. Quantitative structure-activity relationship (QSAR) studies have revealed that modifications to the phenyl and piperidine rings significantly impact drug-receptor interactions.[5]

-

Phenyl Ring Substitution: The substitution pattern on the phenyl group is critical. Lipophilicity and the capacity for hydrogen-bond acceptance tend to enhance potency.[5] Conversely, bulky substituents, particularly at the ortho position, can negatively affect activity.[5]

-

Piperidine Ring Conformation: The conformation of the piperidine ring, specifically whether the phenyl group is in an axial or equatorial position, influences binding and efficacy. For some derivatives like meperidine, phenyl axial conformers are thought to explain the potency-enhancing effect of a meta-hydroxy group on the phenyl ring.[6]

Caption: Key Structure-Activity Relationships for Analgesic Phenylpiperidines.

Targeting Neurodegenerative Diseases: A New Frontier

Emerging research highlights the potential of 1-phenylpiperidin-4-amine derivatives as multifunctional agents for treating complex neurodegenerative diseases like Alzheimer's and Parkinson's.[7][8] These disorders are characterized by a cascade of pathological events, including neuronal loss, protein aggregation, and neurotransmitter deficiencies, making multi-target drugs a highly attractive therapeutic strategy.[8][9]

Multi-Target Enzyme Inhibition

Several quinoline derivatives, which can be considered structurally related to the phenylpiperidine scaffold, have demonstrated the ability to modulate multiple enzymes implicated in Alzheimer's disease pathology. In vitro assays have shown that certain derivatives can significantly inhibit acetylcholinesterase (AChE), Glycogen Synthase Kinase 3β (GSK3β), and β-secretase (BACE1).[7] Importantly, some of the most potent compounds exhibited low cytotoxicity in human glioblastoma and murine fibroblast cell lines, suggesting a favorable therapeutic window.[7]

Dopaminergic Stabilization

In the context of Parkinson's disease and other movement disorders, derivatives of 4-phenylpiperidine have been developed as dopamine D2 receptor ligands.[10] Pridopidine, for example, acts as a "dopaminergic stabilizer." It exhibits a unique profile, behaving as a D2 antagonist with fast-off kinetics.[10] This allows the receptor to rapidly regain responsiveness to endogenous dopamine, a mechanism that differs from classic D2 antagonists and partial agonists. This state-dependent antagonism may help to normalize motor activity, reducing hyperactivity without causing the motor dampening effects of traditional antagonists.[10]

Broad-Spectrum Antiviral Potential

The versatility of the piperidine scaffold extends to antiviral applications. Studies have identified derivatives with significant inhibitory activity against a range of DNA and RNA viruses, indicating a potential for developing broad-spectrum antiviral agents.[11][12]

Activity Against DNA Viruses

Phenylpiperazine derivatives have been shown to significantly inhibit the replication of human adenovirus (HAdV) and human cytomegalovirus (HCMV) at low micromolar concentrations with minimal cytotoxicity.[11][13] Biological studies suggest these molecules can block viral infection at different phases of the viral life cycle, presenting a promising avenue for treating infections, particularly in immunocompromised patients.[11][13]

Inhibition of RNA Viruses

Against RNA viruses, N-substituted piperidine derivatives have demonstrated efficacy against Influenza A/H1N1 virus in in vitro models using MDCK cell cultures.[12] The antiviral activity of these compounds was found to be superior to commercial drugs like Tamiflu and Rimantadine in these specific assays.[12] Other studies have identified derivatives with activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV).[14]

| Compound Class | Virus Target(s) | Reported Potency (EC50) | Reference |

| Phenylpiperazine Derivatives | Human Adenovirus (HAdV), HCMV | Low micromolar | [11] |

| Pyrazolo[3,4-b]pyridine Derivatives | HSV-1, Mayaro, VSV | 0.52 - 6.8 µM | [14] |

| N-substituted Piperidines | Influenza A/H1N1 | Effective vs. controls | [12] |

Table 1: Summary of Reported Antiviral Activities.

Synthesis and Experimental Protocols

The accessibility of the 1-phenylpiperidin-4-amine core through established synthetic routes is a key advantage for its development as a therapeutic scaffold.

Core Synthesis: Reductive Amination

A common and efficient method for synthesizing the core structure is the reductive amination of a 4-piperidone derivative with aniline.[1][15] This reaction typically involves a reducing agent like sodium borohydride or sodium triacetoxyborohydride.[1][15] The piperidine nitrogen can be pre-functionalized with a protecting group, such as a tert-butyloxycarbonyl (Boc) group, which can be removed in a subsequent step to yield the free amine.[15]

Caption: General Synthetic Workflow for 1-Phenylpiperidin-4-amine.

Representative Synthetic Protocol

Objective: To synthesize 1-phenylpiperidin-4-amine from 1-N-Boc-4-piperidone.

Materials:

-

1-N-Boc-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic Acid (AcOH)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, magnesium sulfate, silica gel).

Step-by-Step Methodology:

-

Reductive Amination:

-

Dissolve 1-N-Boc-4-piperidone and aniline in dichloromethane (DCE).

-

Add acetic acid (AcOH) to the mixture.

-

Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) to the stirring solution at room temperature.

-

Allow the reaction to proceed overnight.[15]

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product, 1-N-Boc-4-(Phenylamino)piperidine, via column chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified 1-N-Boc-4-(Phenylamino)piperidine in DCM.

-

Add trifluoroacetic acid (TFA) to the solution.

-

Stir the reaction at room temperature for approximately 1 hour.[15]

-

Monitor the reaction to completion using TLC.

-

Remove the solvent and excess TFA in vacuo to yield the final product, 1-phenylpiperidin-4-amine, often as a TFA salt.[15]

-

Representative Biological Assay Protocol

Objective: To evaluate the in vitro antiviral activity of test compounds against Influenza A/H1N1 virus.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A/H1N1 virus stock (e.g., A/Swine/Iowa/30)

-

Cell culture medium and supplements

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT reagent for cytotoxicity assessment

-

Reference drugs (e.g., Oseltamivir, Rimantadine)

Step-by-Step Methodology:

-

Cell Seeding: Plate MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Cytotoxicity Assessment (CC₅₀):

-

Prepare serial dilutions of the test compounds.

-

Add the dilutions to the confluent MDCK cells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

-

Assess cell viability using an MTT assay to determine the 50% cytotoxic concentration (CC₅₀).

-

-

Antiviral Assay (Therapeutic Regimen):

-

Infect the confluent MDCK cell monolayers with Influenza A/H1N1 virus at a predetermined dose (e.g., 100 ID₅₀/0.2 mL).[12]

-

After a viral adsorption period, remove the inoculum.

-

Add fresh medium containing serial dilutions of the test compounds (starting at a concentration below the CC₅₀) and reference drugs to the infected cells.[12]

-

Incubate the plates for 48-72 hours.

-

Assess the cytopathic effect (CPE) of the virus visually or quantify viral inhibition using methods like RT-PCR or an immunoassay.

-

Calculate the 50% effective concentration (EC₅₀) for each compound.

-

Determine the Selectivity Index (SI = CC₅₀ / EC₅₀) as a measure of the compound's therapeutic window.

-

Caption: Workflow for a Therapeutic Regimen In Vitro Antiviral Assay.

Conclusion and Future Perspectives

The 1-phenylpiperidin-4-amine scaffold has proven to be an exceptionally fruitful starting point for the development of potent therapeutic agents. Its derivatives have made a profound impact on pain management and show considerable promise in the complex fields of neurodegeneration and virology.[3][7][11]

The future of research in this area lies in leveraging the extensive SAR knowledge to design next-generation compounds with enhanced selectivity and improved safety profiles. For neurodegenerative diseases, the focus will be on optimizing multi-target activity and ensuring blood-brain barrier permeability. For antiviral applications, the challenge is to identify derivatives with broad-spectrum activity against emerging viral threats while minimizing the potential for resistance. The continued exploration and chemical modification of this versatile scaffold are poised to deliver novel and impactful medicines for some of the most challenging diseases facing society.

References

- EvitaChem.

- Benchchem. Synthesis routes of 1-Phenylpiperidin-4-amine.

- ChemicalBook. N-phenylpiperidin-4-amine synthesis.

- Manchikanti, L., et al. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.

-

Gupta, S. P., et al. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry. [Link]

- ResearchGate.

-

Manchikanti, L., et al. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

-

PubMed. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. [Link]

-

Pontén, J., et al. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry. [Link]

-

Carocci, A., et al. New 4-Acyl-1-phenylaminocarbonyl-2-phenylpiperazine Derivatives as Potential Inhibitors of Adenovirus Infection. Synthesis, Biological Evaluation, and Structure-activity Relationships. PubMed. [Link]

-

Ozerov, A. A., et al. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PMC - NIH. [Link]

-

PubChem. 1-Phenylpiperidin-4-amine | C11H16N2 | CID 21193347. [Link]

- Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.

-

PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]

-

Lasota, J., & Kachalkin, A. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

-

PubMed. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. [Link]

-

Froimowitz, M. Conformation-activity study of 4-phenylpiperidine analgesics. PubMed - NIH. [Link]

-

ResearchGate. Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. [Link]

-

ResearchGate. New 4-Acyl-1-phenylaminocarbonyl-2-phenylpiperazine Derivatives as Potential Inhibitors of Adenovirus Infection. Synthesis, Biological Evaluation, and Structure-activity Relationships. [Link]

-

PMC. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. [Link]

-

PubMed. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. [Link]

-

MDPI. Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. [Link]

-

Neuroscience Research Notes. Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. [Link]

-

PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

Sources

- 1. Buy 1-Phenylpiperidin-4-amine acetate (EVT-3944755) [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neuroscirn.org [neuroscirn.org]

- 10. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 4-Acyl-1-phenylaminocarbonyl-2-phenylpiperazine Derivatives as Potential Inhibitors of Adenovirus Infection. Synthesis, Biological Evaluation, and Structure-activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

The Cornerstone of Potent Analgesia: A Technical Guide to 1-Phenylpiperidin-4-amine and its Derivatives

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Quest for Pain Management

The management of moderate to severe pain remains a cornerstone of modern medicine, with opioids continuing to be a critical therapeutic class. Within the vast landscape of analgesic compounds, the 4-anilidopiperidine scaffold has emerged as a privileged structure, giving rise to some of the most potent and widely used synthetic opioids.[1][2] At the heart of this important class of molecules lies a key precursor: 1-Phenylpiperidin-4-amine, also known as 4-anilinopiperidine (4-AP). This guide provides a comprehensive technical overview of 1-Phenylpiperidin-4-amine, from its synthesis to its pivotal role as a building block for potent analgesic agents like fentanyl and its analogues. We will delve into the structure-activity relationships that govern the remarkable potency of these compounds and the intricate pharmacology of their interaction with the mu (µ)-opioid receptor.

The Precursor: Synthesis and Properties of 1-Phenylpiperidin-4-amine

The synthesis of 1-Phenylpiperidin-4-amine is a critical first step in the production of numerous potent analgesics. Several synthetic routes have been developed, with the most common and efficient methods focusing on the reductive amination of a 4-piperidone derivative with aniline.[3]

Synthetic Workflow: From Piperidone to Precursor

A prevalent and scalable method for the synthesis of 1-Phenylpiperidin-4-amine involves the reductive amination of N-protected 4-piperidone with aniline, followed by deprotection. The use of a protecting group on the piperidine nitrogen, such as a benzyl or tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions and ensure regioselectivity.

Diagram: General Synthetic Workflow for 1-Phenylpiperidin-4-amine

Caption: A generalized workflow for the synthesis of 1-Phenylpiperidin-4-amine.

Key Experimental Protocol: Synthesis of 1-Phenylpiperidin-4-amine via Reductive Amination

The following protocol outlines a common laboratory-scale synthesis of 1-Phenylpiperidin-4-amine, adapted from established methodologies.

Materials:

-

N-Boc-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reductive Amination:

-

Dissolve N-Boc-4-piperidone and aniline in dichloromethane.

-

Add glacial acetic acid to the mixture.

-

Slowly add sodium triacetoxyborohydride in portions, maintaining the temperature below 25°C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-1-phenylpiperidin-4-amine.

-

-

Deprotection:

-

Dissolve the crude N-Boc-1-phenylpiperidin-4-amine in dichloromethane.

-

Add trifluoroacetic acid dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the completion of the reaction by TLC or LC-MS.

-

Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 1-Phenylpiperidin-4-amine can be further purified by column chromatography or crystallization.

-

From Precursor to Potent Analgesics: The 4-Anilidopiperidine Scaffold

The true significance of 1-Phenylpiperidin-4-amine lies in its role as a versatile intermediate for the synthesis of a wide array of potent opioid analgesics. The core structure of these compounds, the 4-anilidopiperidine scaffold, is responsible for their high affinity and agonist activity at the µ-opioid receptor.

Structure-Activity Relationships (SAR): Unlocking Potency

The remarkable analgesic potency of 4-anilidopiperidine derivatives is a direct result of specific structural features that optimize their interaction with the µ-opioid receptor. Key modifications to the 1-Phenylpiperidin-4-amine core have profound effects on potency and pharmacological profile.

-

Acylation of the 4-amino group: The introduction of a propanamide group on the aniline nitrogen is a critical determinant of high analgesic activity, as seen in fentanyl.[4]

-

Substitution at the 1-position of the piperidine ring: The nature of the substituent at the piperidine nitrogen significantly influences potency. A phenethyl group, as in fentanyl, is highly favorable for µ-opioid receptor binding.[2]

-

Modifications at the 4-position of the piperidine ring: Introduction of substituents at the 4-position of the piperidine ring can further enhance potency. For instance, a methoxymethyl group is present in sufentanil, and a methyl ester in remifentanil.[5]

-

Piperidine ring conformation: The conformation of the piperidine ring, particularly the orientation of the 4-phenyl group, plays a role in receptor binding.[1]

Diagram: Key Structural Features of 4-Anilidopiperidine Analgesics

Caption: Key modification points on the 4-anilidopiperidine scaffold.